Benzyl (1-{[(2,4-dichlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate
Description
This compound is a complex heterocyclic molecule featuring:
- A benzyl ester group (C₆H₅CH₂O−) at the terminal position.
- A 3-oxopiperazine core, a six-membered ring containing two nitrogen atoms and a ketone oxygen.
- A carbamothioyl group (−NH−C(=S)−NH−) linked to a 2,4-dichlorophenyl carbonyl moiety.
Properties
IUPAC Name |
benzyl 2-[1-[(2,4-dichlorobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O4S/c22-14-6-7-15(16(23)10-14)19(28)25-21(31)26-9-8-24-20(29)17(26)11-18(27)30-12-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2,(H,24,29)(H,25,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORSWISJPMXVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)OCC2=CC=CC=C2)C(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (1-{[(2,4-dichlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C15H15Cl2N3O3S |
| Molecular Weight | 403.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1926155-22-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound is believed to inhibit specific enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain proteases and kinases, disrupting pathways essential for cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens, potentially through disruption of cell membrane integrity.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Antimicrobial Effects
The compound has been tested against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Results indicate that it exhibits significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- Cancer Cell Line Study : A study conducted on MCF-7 cells revealed that treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells.
- Antimicrobial Assay : In a comparative study against E. coli, the compound showed an MIC of 32 µg/mL, demonstrating its potential as a therapeutic agent against bacterial infections.
Toxicological Profile
While the biological activities are promising, it is essential to evaluate the safety profile of this compound. Preliminary toxicity studies indicate low acute toxicity; however, further investigations are necessary to establish chronic toxicity and potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Analogues
Dichlorophenyl-Containing Compounds
Compounds sharing the 2,4-dichlorophenyl group exhibit distinct biological activities due to enhanced lipophilicity and receptor interactions:
Key Findings :
- Diclocymet and Propiconazole leverage the 2,4-dichlorophenyl group for agrochemical activity, targeting fungal enzymes or plant pathogens .
Piperazine Derivatives
Piperazine-based compounds are widely studied for their pharmacological properties:
Key Findings :
Functional Group Analogues
Carbamothioyl Derivatives
Carbamothioyl (−NH−C(=S)−NH−) groups are rare but critical for enzyme inhibition:
| Compound Name | Core Structure | Activity | Reference |
|---|---|---|---|
| Target Compound | Piperazine | Unstudied (theoretical enzyme binding) | |
| Sulfallate (2-chloroallyldiethyldithiocarbamate) | Dithiocarbamate | Herbicidal |
Key Findings :
- Sulfallate uses a dithiocarbamate group for herbicidal activity, while the target compound’s carbamothioyl group may target similar biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
